19-Acetylgnaphalin(terpene)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of 19-Acetylgnaphalin involves chromatographical methods such as UV, 1D-NMR (1H-, 13C-NMR, DEPT-135), 2D-NMR (COSY, HSQC, HMBC, NOESY), and HRMS . The detailed synthetic routes and reaction conditions for industrial production are not extensively documented, but the isolation from natural sources remains a primary method.
Industrial Production Methods: Currently, there is limited information on the industrial production methods of 19-Acetylgnaphalin. The compound is primarily obtained through the extraction and purification from Teucrium creticum L. using advanced chromatographical techniques .
Chemical Reactions Analysis
Types of Reactions: 19-Acetylgnaphalin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major products formed from these reactions include derivatives of 19-Acetylgnaphalin with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
19-Acetylgnaphalin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 19-Acetylgnaphalin involves its interaction with specific molecular targets and pathways. The compound exerts its effects through binding to receptors and enzymes, modulating their activity and influencing various biological processes. The detailed molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- Teucjaponin B
- Teucretol
- Diacetylteumassilin
Comparison: 19-Acetylgnaphalin is unique due to its specific neo-clerodane-type diterpenoid structure. Compared to similar compounds like teucjaponin B, teucretol, and diacetylteumassilin, 19-Acetylgnaphalin exhibits distinct chemical properties and biological activities .
Conclusion
19-Acetylgnaphalin is a fascinating compound with significant potential in various scientific fields. Its unique structure and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
64756-04-3 |
---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
InChI |
InChI=1S/C22H26O7/c1-13-8-18(24)22(12-27-14(2)23)17(4-3-6-20(22)11-28-20)21(13)9-16(29-19(21)25)15-5-7-26-10-15/h5,7,10,13,16-17H,3-4,6,8-9,11-12H2,1-2H3/t13-,16+,17-,20+,21-,22+/m1/s1 |
InChI Key |
IWEPQKLANYKTAS-UKLMFHPYSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC[C@]25CO5)COC(=O)C |
Canonical SMILES |
CC1CC(=O)C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)COC(=O)C |
Origin of Product |
United States |
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